tert-Butyl 4-(2-chloronicotinoyl)-3-methylpiperazine-1-carboxylate

Chiral building block Stereochemical complexity Undefined stereocenter count

tert-Butyl 4-(2-chloronicotinoyl)-3-methylpiperazine-1-carboxylate (CAS 1353980-43-4) is a heterobifunctional piperazine building block featuring a Boc-protected amine, a 2-chloronicotinoyl amide, and a 3-methyl substituent that renders the molecule chiral. Its C16H22ClN3O3 formula (MW: 339.82 g/mol) and the presence of a 2-chloropyridine motif make it a candidate for constructing kinase inhibitor scaffolds and other nitrogen-rich heterocycles in medicinal chemistry programs.

Molecular Formula C16H22ClN3O3
Molecular Weight 339.82
CAS No. 1353980-43-4
Cat. No. B2687701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(2-chloronicotinoyl)-3-methylpiperazine-1-carboxylate
CAS1353980-43-4
Molecular FormulaC16H22ClN3O3
Molecular Weight339.82
Structural Identifiers
SMILESCC1CN(CCN1C(=O)C2=C(N=CC=C2)Cl)C(=O)OC(C)(C)C
InChIInChI=1S/C16H22ClN3O3/c1-11-10-19(15(22)23-16(2,3)4)8-9-20(11)14(21)12-6-5-7-18-13(12)17/h5-7,11H,8-10H2,1-4H3
InChIKeyHITUGOWFLBKVLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-(2-chloronicotinoyl)-3-methylpiperazine-1-carboxylate: A Protected Chiral Building Block for Targeted Synthesis


tert-Butyl 4-(2-chloronicotinoyl)-3-methylpiperazine-1-carboxylate (CAS 1353980-43-4) is a heterobifunctional piperazine building block featuring a Boc-protected amine, a 2-chloronicotinoyl amide, and a 3-methyl substituent that renders the molecule chiral [1]. Its C16H22ClN3O3 formula (MW: 339.82 g/mol) and the presence of a 2-chloropyridine motif make it a candidate for constructing kinase inhibitor scaffolds and other nitrogen-rich heterocycles in medicinal chemistry programs . As a racemic or enantiomerically enriched intermediate, it is commercially available from multiple vendors at purities typically ≥95% .

Why Substituting tert-Butyl 4-(2-chloronicotinoyl)-3-methylpiperazine-1-carboxylate with its Closest Analogs Risks Project Divergence


The target compound’s closest in-class analogs, such as the 2-methyl isomer (CAS 1353978-39-8) and the des-methyl analog (CAS 551921-02-9), share the same molecular formula and functional groups but differ in the position or absence of the methyl substituent on the piperazine ring [1]. This single structural variation can alter conformational preferences, chiral recognition, and downstream biological activity when incorporated into final active pharmaceutical ingredients (APIs) . Simply replacing the 3-methylpiperazine core with an unsubstituted or 2-methylpiperazine scaffold without re-optimizing the synthetic route can lead to divergent pharmacokinetic profiles, unintended stereochemical outcomes, or a complete loss of target potency. The quantitative evidence below demonstrates where these structural nuances resolve into measurable differences in chemical properties, synthetic utility, and biological performance.

Quantitative Evidence Guide for tert-Butyl 4-(2-chloronicotinoyl)-3-methylpiperazine-1-carboxylate vs. Analogs


Chiral Center Introduction: Quantified Stereochemical Complexity vs. Achiral Des-Methyl Analog

The 3-methyl substituent introduces a single chiral center (undefined stereocenter count = 1) into the piperazine scaffold, a feature absent in the achiral des-methyl analog (CAS 551921-02-9) [1]. This doubled stereochemical complexity is directly quantifiable via the 'Undefined Atom Stereocenter Count' property from PubChem: the target compound has a value of 1, while the des-methyl analog has a value of 0 [2]. This difference is critical for medicinal chemistry programs targeting chiral biological environments.

Chiral building block Stereochemical complexity Undefined stereocenter count

Computational Lipophilicity Parity: XLogP3-AA Comparison of 3-Methyl vs. 2-Methyl Isomers

Both the 3-methyl target compound and its 2-methyl isomer (CAS 1353978-39-8) are predicted to have identical lipophilicities (XLogP3-AA = 2.4) according to PubChem [1]. This parity indicates that the position of the methyl group does not significantly alter the overall hydrophobicity, but any differences in biological activity between compounds derived from these isomers can be solely attributed to stereoelectronic effects rather than global partitioning differences.

Lipophilicity XLogP3-AA Isomer comparison

Topological Polar Surface Area (TPSA) Equivalence Confirms Consistent Polarity Profile

The target compound and its 2-methyl isomer exhibit the same TPSA of 62.7 Ų [1]. This identical value suggests that both isomers have equivalent hydrogen-bonding capacity and polarity, which would lead to similar membrane permeability if all other factors remain constant. This supports the use of the 3-methyl isomer as a direct comparator to the 2-methyl variant in permeability and transporter assays without polarity bias.

Polar surface area Permeability Isomer comparison

Boc Deprotection Efficiency: Quantitative Yield and Purity Advantages Over Alternative Protecting Groups

The Boc protecting group in the target compound can be removed under standard acidic conditions (e.g., TFA/DCM) with reported yields often exceeding 90% for similar piperazine scaffolds . While direct yield data for this specific compound is not published, the Boc group is generally preferred over Cbz or Fmoc for piperazine intermediates due to its clean deprotection profile and volatile by-products. This is a class-level advantage but is quantifiable in the context of vendor specifications where the compound is supplied at ≥95% purity , ensuring reliable downstream deprotection.

Boc deprotection Synthetic yield Purity

Chloronicotinoyl Electrophilicity: Quantified Reactivity in SNAr Reactions vs. Non-Chlorinated Nicotinoyl Analogs

The 2-chloronicotinoyl group in the target compound allows for late-stage functionalization via nucleophilic aromatic substitution (SNAr), a reactivity not available to non-chlorinated nicotinoylpiperazine analogs (e.g., CAS 39640-08-9) . The chlorine atom acts as a leaving group, enabling displacement with amines, thiols, or alkoxides. In the context of building block utility, this means the target compound can serve as a single precursor to a library of 2-substituted nicotinoyl derivatives, whereas the non-chlorinated analog would require de novo resynthesis of each variant.

SNAr reactivity Halogen substituent effect Leaving group ability

Molecular Weight and Heavy Atom Count Identity Ensures Formulation Equivalence

The target 3-methyl isomer and its 2-methyl comparator have identical molecular weights (339.82 g/mol) and heavy atom counts (23) [1]. This means that formulations of final APIs derived from either isomer can achieve the same molar equivalents in dosing, with differences in biological effect traceable solely to regiochemical and stereochemical factors.

Molecular weight Heavy atom count Isomer differentiation

Optimal Research and Industrial Application Scenarios for tert-Butyl 4-(2-chloronicotinoyl)-3-methylpiperazine-1-carboxylate


Enantioselective Synthesis of Chiral Kinase Inhibitors

The target compound's single undefined stereocenter makes it a prime intermediate for synthesizing enantiomerically pure kinase inhibitors. By resolving the racemate or using an asymmetric synthesis, a medicinal chemistry team can access both enantiomers and test them individually in enzymatic assays, a strategy that is not possible with the achiral des-methyl analog. This directly supports the SAR development of drugs targeting chiral ATP-binding pockets.

Late-Stage Diversification via SNAr for Library Synthesis

The 2-chloronicotinoyl moiety enables late-stage functionalization in a parallel synthesis setting. The building block can be converted into a panel of 2-amino, 2-alkoxy, or 2-thioether derivatives using various nucleophiles, allowing rapid exploration of structure-activity relationships. This is a quantifiable advantage over the non-chlorinated nicotinoyl analog, which would require a separate synthesis for each derivative.

Direct Isomer Comparison in Drug Metabolism and Pharmacokinetics (DMPK) Studies

Because the 3-methyl target and its 2-methyl isomer have identical computed lipophilicity (XLogP3-AA = 2.4), TPSA (62.7 Ų), and molecular weight, they can be used as an isomeric pair to directly probe the impact of regiochemistry on metabolic stability, permeability, and transporter recognition in DMPK assays, without interference from differing physicochemical properties.

Process Chemistry Scale-up Leveraging High Boc Deprotection Yields

The Boc protection strategy ensures a clean deprotection step with high yields, making this building block suitable for large-scale synthesis. Process chemists can plan a multi-kilogram route with confidence that the final deprotection will not generate problematic side products, as the by-products (isobutylene, CO2) are volatile. This reliable performance supports procurement decisions for API manufacturing.

Quote Request

Request a Quote for tert-Butyl 4-(2-chloronicotinoyl)-3-methylpiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.